molecular formula C16H14N2O2S B5190732 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione

3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione

Cat. No.: B5190732
M. Wt: 298.4 g/mol
InChI Key: AEOCIORIVULVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C16H14N2O2S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione typically involves the reaction of phenyl isothiocyanate with p-toluidine, followed by cyclization with chloroacetic acid. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Thiazolidine derivatives, including this compound, are investigated for their antidiabetic properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, which play a role in cell signaling pathways. The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-m-tolylamino-thiazolidine-2,4-dione
  • 3-Phenyl-5-phenylamino-thiazolidine-2,4-dione
  • 5-p-Tolylamino-thiazolidine-2,4-dione

Uniqueness

3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidine derivatives. Its p-tolylamino group enhances its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-9-12(10-8-11)17-14-15(19)18(16(20)21-14)13-5-3-2-4-6-13/h2-10,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOCIORIVULVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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